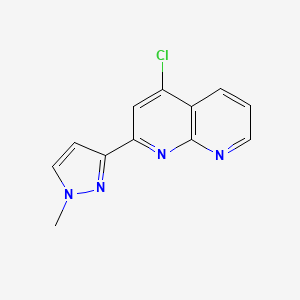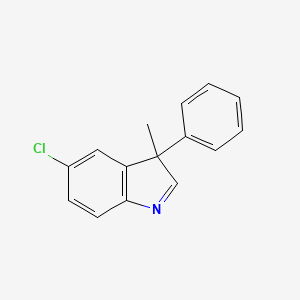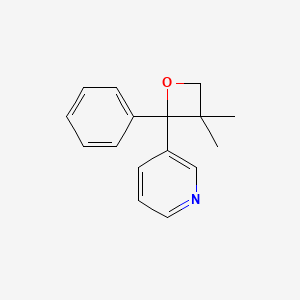
4-chloro-2-(1-methyl-1H-pyrazol-3-yl)-1,8-naphthyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-chloro-2-(1-methyl-1H-pyrazol-3-yl)-1,8-naphthyridine is a heterocyclic compound that contains both a naphthyridine and a pyrazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-2-(1-methyl-1H-pyrazol-3-yl)-1,8-naphthyridine typically involves the reaction of 4-chloro-1,8-naphthyridine with 1-methyl-3-pyrazole . The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely follow similar routes as laboratory synthesis, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-chloro-2-(1-methyl-1H-pyrazol-3-yl)-1,8-naphthyridine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols can replace the chlorine atom in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate can be used.
Reduction: Reducing agents such as sodium borohydride can be employed.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield a corresponding amine derivative.
Scientific Research Applications
4-chloro-2-(1-methyl-1H-pyrazol-3-yl)-1,8-naphthyridine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-chloro-2-(1-methyl-1H-pyrazol-3-yl)-1,8-naphthyridine is not fully understood. it is believed to interact with specific molecular targets, potentially inhibiting certain enzymes or receptors .
Comparison with Similar Compounds
Similar Compounds
4-chloro-1,8-naphthyridine: Lacks the pyrazole moiety.
1-methyl-3-pyrazole: Lacks the naphthyridine moiety.
Properties
Molecular Formula |
C12H9ClN4 |
|---|---|
Molecular Weight |
244.68 g/mol |
IUPAC Name |
4-chloro-2-(1-methylpyrazol-3-yl)-1,8-naphthyridine |
InChI |
InChI=1S/C12H9ClN4/c1-17-6-4-10(16-17)11-7-9(13)8-3-2-5-14-12(8)15-11/h2-7H,1H3 |
InChI Key |
YATXRAGRBYILEP-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC(=N1)C2=NC3=C(C=CC=N3)C(=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-Butyl (8aS)-7-oxo-octahydropyrrolo[1,2-a]piperazine-2-carboxylate](/img/structure/B11868589.png)
![2-(Dimethylamino)naphtho[2,3-b]furan-4,9-dione](/img/structure/B11868591.png)


![Isoindolo[1,2-a]isoquinoline-8-carbonitrile](/img/structure/B11868607.png)



![1-(6'-Aminospiro[cyclopropane-1,3'-indolin]-1'-YL)ethanone hydrochloride](/img/structure/B11868619.png)
![2-Phenylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B11868627.png)




